molecular formula C7H12ClFO3S B6187175 [4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride CAS No. 2639411-74-6

[4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride

Cat. No.: B6187175
CAS No.: 2639411-74-6
M. Wt: 230.7
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Description

[4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride: is a chemical compound with the molecular formula C7H12ClFO3S and a molecular weight of 230.68 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to an oxane ring, which is further bonded to a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride typically involves the reaction of 4-(fluoromethyl)oxane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: [4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: [4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide, sulfonate, and sulfonothioate derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group reacts with amino groups in proteins to form stable sulfonamide bonds, which can be used to study protein function and interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, surfactants, and other functional materials .

Mechanism of Action

The mechanism of action of [4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the corresponding sulfonamide, sulfonate, or sulfonothioate derivative .

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups in biomolecules. The compound modifies these groups, leading to changes in the structure and function of the biomolecules. This property is exploited in various biochemical assays and research applications .

Comparison with Similar Compounds

Uniqueness: The presence of the fluoromethyl group in [4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride imparts unique chemical properties, such as increased lipophilicity and stability, compared to its analogs. This makes it a valuable compound in the synthesis of fluorinated organic molecules and in applications where fluorine’s unique properties are desired .

Properties

CAS No.

2639411-74-6

Molecular Formula

C7H12ClFO3S

Molecular Weight

230.7

Purity

95

Origin of Product

United States

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